Dibenzyl L-prolyl-L-glutamate
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Overview
Description
Dibenzyl L-prolyl-L-glutamate is a synthetic compound that combines the structural elements of proline and glutamate, two naturally occurring amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl L-prolyl-L-glutamate typically involves the protection of the amino and carboxyl groups of L-glutamate and L-proline, followed by coupling reactions to form the desired compound. Common protecting groups include benzyl esters for carboxyl groups and Boc (tert-butoxycarbonyl) for amino groups. The coupling reaction is often facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic approaches, where enzymes are used to selectively catalyze the formation of the compound. This method is advantageous due to its high specificity and yield .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl L-prolyl-L-glutamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dibenzyl L-prolyl-L-glutamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties.
Industry: Utilized in the production of biodegradable polymers and drug delivery systems.
Mechanism of Action
The mechanism of action of Dibenzyl L-prolyl-L-glutamate involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in amino acid metabolism or influence the stability and folding of proteins .
Comparison with Similar Compounds
Similar Compounds
L-azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid found in plants.
Trans-4-hydroxy-L-proline (4-L-THOP): A component of mammalian collagen.
Cis-4-hydroxy-L-proline (4-L-CHOP):
Uniqueness
Dibenzyl L-prolyl-L-glutamate is unique due to its specific combination of proline and glutamate, which imparts distinct chemical and biological properties
Properties
CAS No. |
842120-60-9 |
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Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
dibenzyl (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioate |
InChI |
InChI=1S/C24H28N2O5/c27-22(30-16-18-8-3-1-4-9-18)14-13-21(26-23(28)20-12-7-15-25-20)24(29)31-17-19-10-5-2-6-11-19/h1-6,8-11,20-21,25H,7,12-17H2,(H,26,28)/t20-,21-/m0/s1 |
InChI Key |
FLNUYOLYWWFUDV-SFTDATJTSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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